

Chemical Profile & Synthetic Utility: 2-Phenoxy-N'-hydroxyethanimidamide

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Compound of Interest

Compound Name: (1Z)-N'-hydroxy-2-phenoxyethanimidamide

Cat. No.: B1312542

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Executive Summary

2-Phenoxy-N'-hydroxyethanimidamide (commonly referred to as 2-phenoxyacetamidoxime) represents a critical structural motif in medicinal chemistry, serving primarily as a bioisostere for carboxylic acids and a prodrug scaffold for amidines. Its chemical utility lies in the reactivity of the amidoxime group (

), which facilitates the synthesis of 1,2,4-oxadiazoles and other heterocycles, while its biological relevance is anchored in its metabolic conversion to active amidines via the mitochondrial Amidoxime Reducing Component (mARC) system.

This guide provides a comprehensive technical analysis of the molecule, detailing its nomenclature, physicochemical properties, synthetic protocols, and biological applications.

Identity & Nomenclature

The nomenclature of amidoximes can be ambiguous due to tautomerism and isomerism. The IUPAC name prioritizes the imine structure, while common names often reflect the parent nitrile or acid.

Attribute	Detail
Preferred IUPAC Name	(Z)-N'-hydroxy-2-phenoxyethanimidamide
Common Synonyms	2-Phenoxyacetamidoxime; 2-Phenoxy-N-hydroxyacetamidine; Phenoxyacetamide oxime
Chemical Formula	
Molecular Weight	166.18 g/mol
SMILES	<chem>c1ccccc1OCC(=NO)N</chem>
InChI Key	(Predicted) NUWNUNRECZGDII-UHFFFAOYSA-N
Parent Precursor	Phenoxyacetonitrile (CAS: 3598-14-9)

Structural Isomerism

Amidoximes exist as E (trans) and Z (cis) geometric isomers around the

bond. The Z-isomer is typically the thermodynamically stable form in the solid state, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.

Physicochemical Profile (Predicted)

As a specific CAS entry for this intermediate is often subsumed under general amidoxime libraries, the following properties are derived from structure-activity relationship (SAR) data of homologous phenoxy-alkyl-amidoximes.

Property	Value / Description
Physical State	White to off-white crystalline solid
Melting Point	108–112 °C (Typical range for acetamidoxime derivatives)
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water; Insoluble in Hexane
pKa (Conjugate Acid)	~4.5 – 5.5 (Less basic than corresponding amidine due to electronegative -OH)
LogP	~1.2 (Moderate lipophilicity, suitable for membrane permeability)
H-Bond Donors	2 (
	,
)
H-Bond Acceptors	3 (
	,
	in oxime,
	in ether)

Synthetic Protocol: From Nitrile to Amidoxime

The standard synthesis involves the nucleophilic addition of hydroxylamine to phenoxyacetonitrile. This reaction is robust but requires careful control of pH to ensure the hydroxylamine is in its free base form (nucleophilic) rather than its protonated salt form (non-nucleophilic).

Reagents & Materials[3][4][5][6][7]

- Precursor: Phenoxyacetonitrile (1.0 eq)
- Reagent: Hydroxylamine hydrochloride (

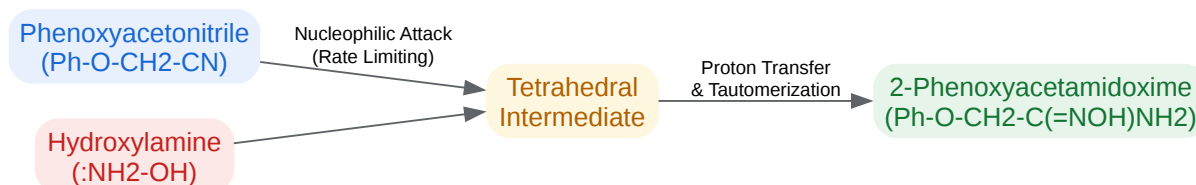
-) (1.2 – 1.5 eq)
- Base: Sodium carbonate () or Triethylamine () (1.5 eq)
 - Solvent: Ethanol/Water (3:1 v/v) or Methanol

Step-by-Step Methodology

- Preparation of Free Hydroxylamine:
 - Dissolve in a minimum amount of water.
 - Slowly add the base () with stirring. Caution: evolution will occur.
 - Dilute with ethanol. A white precipitate of NaCl will form if using carbonate; this can be filtered off or left in the suspension.
- Nucleophilic Addition:
 - Add phenoxyacetonitrile dropwise to the hydroxylamine solution at room temperature.
 - Critical Step: Heat the mixture to reflux (approx. 70–80 °C) for 4–6 hours.
 - Monitoring: Monitor reaction progress by TLC (eluent: Hexane/EtOAc 1:1) or IR.^{[1][2]} The disappearance of the sharp nitrile peak at ~2250 indicates completion.
- Workup & Purification:
 - Evaporate the organic solvent (ethanol) under reduced pressure.

- The residue will be an aqueous suspension. Cool to 0–4 °C to induce crystallization.
- Filter the solid and wash with cold water.
- Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene.

Reaction Mechanism Visualization



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Figure 1: Synthetic pathway for the conversion of phenoxyacetonitrile to 2-phenoxyacetamidoxime via nucleophilic addition.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

Infrared Spectroscopy (FT-IR)

- 3400 – 3200 cm⁻¹: Broad absorption corresponding to N-H stretching vibrations.
- ~1660 cm⁻¹: Distinct C=N stretching (amidoxime characteristic).
- 1240 cm⁻¹: Strong C-O asymmetric stretch (aryl alkyl ether).

- Absent: No sharp peak at 2250 cm^{-1} (confirms consumption of nitrile).

Nuclear Magnetic Resonance ($^1\text{H-NMR}$)

Predicted shifts in DMSO-d6 (δ ppm):

- 9.0 – 9.5: Singlet (1H),

(Exchangeable with

).
- 6.9 – 7.4: Multiplet (5H), Aromatic protons (Phenoxy group).
- 5.4 – 5.8: Broad Singlet (2H),

(Exchangeable).
- 4.4 – 4.5: Singlet (2H),

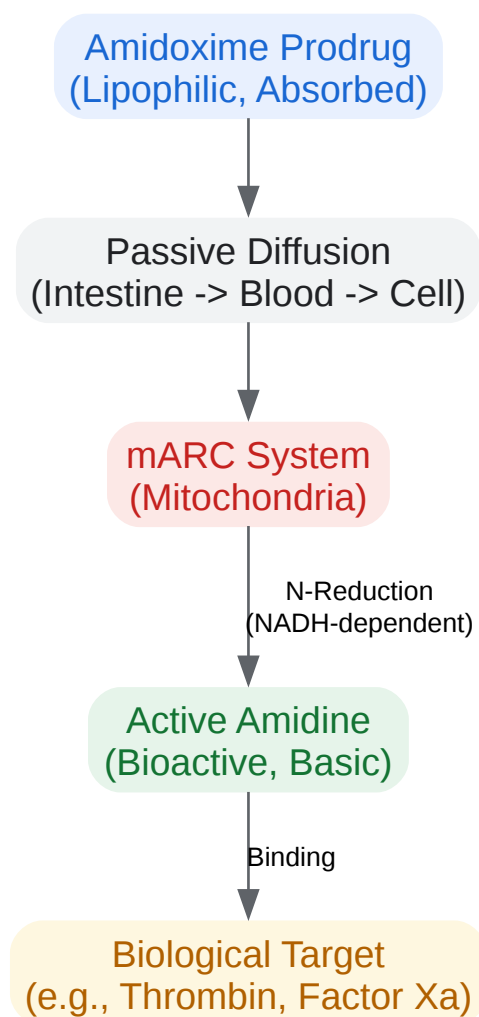
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Biological Relevance: The mARC Pathway

2-Phenoxy-N'-hydroxyethanimidamide serves as a model for amidoxime prodrugs. Amidines are often potent drugs (e.g., anticoagulants, antiparasitics) but suffer from poor oral bioavailability due to their high basicity ($\text{pK}_a \sim 11-12$), which prevents passive diffusion across membranes.

By masking the amidine as an amidoxime ($\text{pK}_a \sim 5$), the molecule becomes non-charged at physiological pH, allowing intestinal absorption. Once absorbed, it is retro-reduced to the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) system.

Metabolic Activation Workflow



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Figure 2: The metabolic activation pathway of amidoxime prodrugs via the mARC enzyme system.

Potential Therapeutic Applications

While this specific molecule is a fragment, its derivatives (phenoxyacetamide scaffold) exhibit:

- Anti-inflammatory Activity: Inhibition of COX-2 enzymes.[3]
- Antimicrobial Activity: Disruption of bacterial cell walls (often requiring further substitution on the phenyl ring).
- Anticonvulsant Activity: Modulation of sodium channels.

Safety & Handling

- Hazard Class: Irritant (Skin/Eye).
- Precursor Warning: Phenoxyacetonitrile is toxic and can release cyanide under extreme hydrolytic conditions. Handle in a fume hood.
- Storage: Store in a cool, dry place. Amidoximes can decompose to amides or nitriles upon prolonged exposure to heat or moisture.

References

- IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link](#)
- Amidoxime Metabolism. Havemeyer, A., et al. (2010). "The mitochondrial amidoxime reducing component (mARC) involves a 3-component system." Journal of Biological Chemistry. [Link](#)
- Phenoxyacetamide Activity. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org.[1] [Link](#)
- Synthesis of Amidoximes. Organic Chemistry Portal: Amidoximes. [Link](#)
- mARC Enzyme System. Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC). Journal of Medicinal Chemistry. [Link](#)

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Sources

- 1. jetir.org [jetir.org]
- 2. [Acetophenone oxime\(613-91-2\) 1H NMR](http://m.chemicalbook.com) [m.chemicalbook.com]

- [3. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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